4-(Aminooxy)-2-fluorobenzonitrile 4-(Aminooxy)-2-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17983239
InChI: InChI=1S/C7H5FN2O/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3H,10H2
SMILES:
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol

4-(Aminooxy)-2-fluorobenzonitrile

CAS No.:

Cat. No.: VC17983239

Molecular Formula: C7H5FN2O

Molecular Weight: 152.13 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminooxy)-2-fluorobenzonitrile -

Specification

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
IUPAC Name 4-aminooxy-2-fluorobenzonitrile
Standard InChI InChI=1S/C7H5FN2O/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3H,10H2
Standard InChI Key VTWDUOQKWNKEDQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1ON)F)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-aminooxy-2-fluorobenzonitrile, reflects its substitution pattern:

  • Nitrile group (-C≡N): Positioned at the benzene ring’s carbon 1.

  • Fluorine atom: Occupies carbon 2.

  • Aminooxy group (-O-NH₂): Located at carbon 4.

Table 1: Key Structural and Computational Data

PropertyValue/Descriptor
Molecular FormulaC₇H₅FN₂O
Molecular Weight152.13 g/mol
Canonical SMILESC1=CC(=C(C=C1ON)F)C#N
InChI KeyVTWDUOQKWNKEDQ-UHFFFAOYSA-N
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors4 (Nitrile, O, F, NH₂)
Topological Polar Surface Area76.8 Ų

These properties, derived from computational models, suggest moderate polarity and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Manufacturing Processes

Reported Synthetic Routes

The primary synthesis method involves reacting hydroxylamine derivatives with fluorinated nitrile precursors under controlled conditions. Although detailed protocols are proprietary, general steps include:

  • Precursor Preparation: 2-Fluorobenzonitrile derivatives are functionalized at the para position.

  • Aminooxy Introduction: Hydroxylamine or its salts react with activated aromatic rings, facilitated by acid or base catalysis.

  • Purification: Column chromatography or recrystallization isolates the product.

Comparative Analysis with Analogous Compounds

Patent CN1810775A describes a three-step synthesis for 4-amino-2-trifluoromethyl benzonitrile, involving bromination, cyano substitution, and ammonolysis . While this pathway targets a different compound, it highlights strategies applicable to 4-(Aminooxy)-2-fluorobenzonitrile:

  • Bromination: Electrophilic aromatic substitution to introduce halogens.

  • Cyano Group Installation: Ullmann-type couplings with copper cyanide.

  • Amination: Nucleophilic displacement of halogens or oxygen-based leaving groups.

Optimization Challenges

Key challenges in scaling up synthesis include:

  • Regioselectivity: Ensuring precise substitution at the para position.

  • Stability of Aminooxy Group: Sensitivity to oxidation and hydrolysis necessitates inert atmospheres and anhydrous conditions.

  • Yield Improvements: Current methods may suffer from moderate yields due to side reactions involving the nitrile group.

Target PathwayProposed Interaction
Thioredoxin ReductaseNitrile binding to active-site cysteine
DNA Topoisomerase IIIntercalation stabilized by fluorine
Apoptosis SignalingROS generation via redox cycling

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